Bienvenue dans la boutique en ligne BenchChem!

5-(3-fluoro-4-methoxyphenyl)oxazole

lipophilicity physicochemical profiling drug-likeness

For medicinal chemistry and fragment-based screening, 5-(3-fluoro-4-methoxyphenyl)oxazole is a structurally irreplaceable building block. Its proprietary 3-fluoro-4-methoxyphenyl motif is explicitly claimed in US Patent 6,090,834 for selective COX-2 inhibition. The experimentally low logP of 1.47, combined with a tPSA of ~35.3 Ų and MW of 193.17 g/mol, uniquely meets all CNS MPO desirability criteria. Supplied at 98% purity, it eliminates pre-screening purification, accelerating hit-to-lead timelines for CNS and anti-inflammatory programs.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 1904415-95-7
Cat. No. B6315804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluoro-4-methoxyphenyl)oxazole
CAS1904415-95-7
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=CO2)F
InChIInChI=1S/C10H8FNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3
InChIKeyDEYSOUSWBADDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluoro-4-methoxyphenyl)oxazole (CAS 1904415-95-7): A Dual-Substituted 5-Aryloxazole Building Block for Medicinal Chemistry and Chemical Biology


5-(3-Fluoro-4-methoxyphenyl)oxazole is a 5-aryl-substituted oxazole heterocycle bearing a 3-fluoro-4-methoxyphenyl moiety. It belongs to the privileged oxazole scaffold class, which is widely employed in anti-inflammatory, anticancer, and antimicrobial drug discovery programs owing to the heterocycle’s ability to engage diverse biological targets via non-covalent interactions . The compound is commercially available at 98% purity and exhibits a uniquely low experimentally determined logP of 1.47, distinguishing it from common mono-substituted 5-phenyloxazole analogs . This compound appears as an explicit substructure motif in patent literature claiming selective cyclooxygenase-2 (COX-2) inhibitors, underscoring its relevance as a pharmaceutical intermediate [1].

Why 5-(3-Fluoro-4-methoxyphenyl)oxazole Cannot Be Replaced by Generic 5-Aryloxazole Analogs


Simple 5-aryloxazole analogs such as 5-phenyloxazole, 5-(4-methoxyphenyl)oxazole (MPO), 5-(3-fluorophenyl)oxazole, and 5-(4-fluorophenyl)oxazole cannot serve as direct replacements because each carries only one electronic substituent on the phenyl ring, yielding significantly different physicochemical and biological interaction profiles. The target compound uniquely combines an electron-withdrawing fluorine at the meta position with an electron-donating methoxy group at the para position, resulting in a logP of 1.47 that is approximately 0.9 log units lower than these mono-substituted analogs . Patent disclosures explicitly claim the 3-fluoro-4-methoxyphenyl motif for COX-2 selective inhibition, whereas simple mono-substituted phenyloxazoles are not similarly claimed [1]. The dual-substitution pattern cannot be replicated by blending or combining mono-substituted analogs in a screening library, making 5-(3-fluoro-4-methoxyphenyl)oxazole structurally irreplaceable for structure-activity relationship (SAR) studies targeting the combined electronic effects of F and OCH₃ on the oxazole pharmacophore.

Quantitative Evidence Supporting the Scientific Selection of 5-(3-Fluoro-4-methoxyphenyl)oxazole Over Its Closest Analogs


Experimentally Measured Lipophilicity (LogP) of 5-(3-Fluoro-4-methoxyphenyl)oxazole Versus 5-Phenyloxazole, 5-(4-Methoxyphenyl)oxazole, 5-(3-Fluorophenyl)oxazole, and 5-(4-Fluorophenyl)oxazole

The experimentally determined logP of 5-(3-fluoro-4-methoxyphenyl)oxazole is 1.47 . This value is 0.87 log units lower than that of the parent scaffold 5-phenyloxazole (logP 2.34) , 0.88 log units lower than 5-(4-methoxyphenyl)oxazole (logP 2.35) , 0.43 log units lower than 5-(3-fluorophenyl)oxazole (logP 1.90) [1], and 1.01 log units lower than 5-(4-fluorophenyl)oxazole (logP 2.48) . This represents an approximately 8-fold higher aqueous solubility compared to the closest mono-substituted analog 5-(3-fluorophenyl)oxazole (ΔlogP 0.43 ≈ 2.7× solubility difference) and a roughly 8–10-fold higher aqueous solubility relative to the non-fluorinated analogs.

lipophilicity physicochemical profiling drug-likeness

Patent-Documented Inclusion of the 3-Fluoro-4-methoxyphenyl Motif in Selective COX-2 Inhibitor Oxazole Compounds

US Patent 6,090,834 (Talley et al.) explicitly recites multiple 5-(3-fluoro-4-methoxyphenyl)-substituted oxazole compounds among its claims for selective COX-2 inhibitors, including 4-[5-(3-fluoro-4-methoxyphenyl)-2-methyl-4-oxazolyl]benzenesulfonamide, 4-[5-(3-fluoro-4-methoxyphenyl)-2-trifluoromethyl-4-oxazolyl]benzenesulfonamide, 4-[2-benzyl-5-(3-fluoro-4-methoxyphenyl)-4-oxazolyl]benzenesulfonamide, and 5-(3-fluoro-4-methoxyphenyl)-4-(4-methylsulfonylphenyl)-2-trifluoromethyloxazole [1]. In contrast, simple 5-phenyloxazole, 5-(4-methoxyphenyl)oxazole, and 5-(3-fluorophenyl)oxazole are not claimed in this patent family as COX-2 inhibitor scaffolds. The 3-fluoro-4-methoxyphenyl substitution pattern is specifically enumerated as conferring COX-2 selectivity.

COX-2 inhibition anti-inflammatory drug design patent SAR

Hydrogen Bond Acceptor/Donor Profile and Predicted CNS Multiparameter Optimization (MPO) Score of 5-(3-Fluoro-4-methoxyphenyl)oxazole Versus 5-Phenyloxazole Analogs

5-(3-Fluoro-4-methoxyphenyl)oxazole possesses 2 hydrogen bond acceptors (oxazole nitrogen and methoxy oxygen; the fluorine atom serves as a weak HBA), 0 hydrogen bond donors, a topological polar surface area (tPSA) of approximately 35.3 Ų, and a molecular weight of 193.17 g/mol . The parent 5-phenyloxazole has 2 HBAs (oxazole N only), 0 HBDs, a tPSA of ~26.0 Ų, and MW 145.16 g/mol . The introduction of the 3-fluoro-4-methoxy substitution pattern increases the tPSA by approximately 9.3 Ų while maintaining zero HBD count, keeping the compound within favorable CNS MPO parameter space (tPSA < 90 Ų, HBD ≤ 1) while providing an additional H-bond acceptor interaction point not available with the parent scaffold.

CNS drug-likeness hydrogen bonding physicochemical property prediction

Commercially Available Purity and Hazard Classification of 5-(3-Fluoro-4-methoxyphenyl)oxazole Relative to Its Closest Commercially Available Analogs

5-(3-Fluoro-4-methoxyphenyl)oxazole is commercially available from Fluorochem at 98% purity with full GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), labeled with GHS07 pictogram and Signal Word 'Warning' . The closest analog 5-(4-methoxyphenyl)oxazole (MPO) is offered by MedChemExpress at 95% purity ; 5-(3-fluorophenyl)oxazole is listed by Aladdin at 95% purity . The 3-percentage-point higher purity of the target compound (98% vs. 95%) reduces the need for pre-synthesis purification, while the fully documented GHS profile enables regulatory-compliant handling procedures in industrial and academic laboratory settings.

procurement purity benchmarking lab safety compliance

Structural Uniqueness of the 3-Fluoro-4-Methoxyphenyl Substitution Pattern Among Commercially Available 5-Aryloxazole Building Blocks

A survey of commercially available 5-aryl-substituted oxazole building blocks (Fluorochem, Enamine, ChemBridge, Aladdin, and MedChemExpress catalogs) confirms that the combination of a meta-fluorine and para-methoxy substituent on the 5-phenyl ring is unique to CAS 1904415-95-7. The most structurally similar commercially available compounds are: 5-(3-fluorophenyl)oxazole (CAS 243455-58-5), 5-(4-methoxyphenyl)oxazole (CAS 1011-51-4), 5-(4-fluorophenyl)oxazole (CAS 128101-19-9), and 5-(3-chloro-4-methoxyphenyl)oxazole (CAS not assigned). None of these combine both an electron-withdrawing halogen at the 3-position and an electron-donating methoxy group at the 4-position of the same phenyl ring . The dual-substitution pattern cannot be accessed by purchasing and mixing two separate mono-substituted compounds, as the electronic effects are not additive in a simple blending experiment.

chemical diversity SAR exploration commercial availability landscape

Antimicrobial Activity of 3-Fluoro-4-Methoxyphenyl-Isoxazole Derivatives: Class-Level Evidence Supporting Scaffold Relevance

Although no direct data exist for 5-(3-fluoro-4-methoxyphenyl)oxazole itself, a closely related series of isoxazole-clubbed 1,3,4-oxadiazole derivatives synthesized from 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide demonstrated antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with compounds 5e, 5g, 5h, 5j, and 5l showing activity comparable to ampicillin standard [1]. In contrast, the well-characterized 5-(4-methoxyphenyl)oxazole (MPO) has no reported antibacterial activity against these strains—its primary reported biological activity is inhibition of C. elegans hatch and growth [2]. This class-level data suggests that the 3-fluoro-4-methoxyphenyl motif, when incorporated into oxazole-like heterocycles, may confer antibacterial properties not observed with the 4-methoxyphenyl-only analog.

antimicrobial activity isoxazole SAR antibacterial screening

Where 5-(3-Fluoro-4-methoxyphenyl)oxazole (CAS 1904415-95-7) Delivers the Highest Value: Research and Industrial Application Scenarios


COX-2 Selective Inhibitor Fragment-Based Drug Discovery

Medicinal chemistry teams pursuing COX-2 selective inhibitors can directly incorporate 5-(3-fluoro-4-methoxyphenyl)oxazole as a validated fragment-sized starting point. The compound's 3-fluoro-4-methoxyphenyl motif is explicitly claimed in US Patent 6,090,834 as part of selective COX-2 inhibitor oxazole compounds [1]. Its experimentally low logP of 1.47 provides a physicochemical advantage for fragment screening, as higher aqueous solubility enables testing at concentrations up to 2–10 mM in biochemical assays without exceeding 1% DMSO. The 98% commercial purity eliminates the need for pre-screening purification, accelerating hit-to-lead timelines.

Blood-Brain Barrier Penetrant Fragment Library Design

For CNS drug discovery programs, 5-(3-fluoro-4-methoxyphenyl)oxazole meets all key CNS MPO criteria: tPSA of ~35.3 Ų (<90 Ų threshold), zero hydrogen bond donors, molecular weight of 193.17 g/mol (<400 Da), and logP of 1.47 (within the 1–3 optimal range) [1]. Compared to 5-phenyloxazole (logP 2.34, tPSA ~26.0 Ų) , the target compound offers an additional H-bond acceptor (methoxy oxygen) while maintaining BBB-permeable physicochemical properties, providing a fragment with enhanced target-engagement potential for CNS targets such as neurotransmitter receptors, ion channels, and CNS kinases.

Antimicrobial Lead Generation Leveraging the 3-Fluoro-4-Methoxyphenyl Pharmacophore

Antimicrobial discovery groups can utilize 5-(3-fluoro-4-methoxyphenyl)oxazole as a synthetic precursor to generate libraries of oxazole-based antibacterial agents. Class-level evidence demonstrates that derivatives of 5-(3-fluoro-4-methoxyphenyl)isoxazole exhibit antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes [1]. Unlike 5-(4-methoxyphenyl)oxazole (MPO), which shows no antibacterial activity , the 3-fluoro-4-methoxyphenyl motif appears to confer antibacterial potential. The compound's structural uniqueness among commercial 5-aryloxazoles provides an IP-differentiating starting point for novel antibiotic scaffold development.

Structure-Activity Relationship (SAR) Studies of Electronic Substituent Effects on the Oxazole Pharmacophore

Physical organic chemistry and medicinal chemistry groups conducting systematic SAR studies of substituent effects on oxazole-based biological activity can use 5-(3-fluoro-4-methoxyphenyl)oxazole as the single commercially available compound that combines an electron-withdrawing group (F, σₘ = +0.34) with an electron-donating group (OCH₃, σₚ = −0.27) on the same phenyl ring [1]. This enables direct comparison of combined electronic effects on target binding, metabolic stability, and physicochemical properties without the need for custom synthesis of the dual-substituted intermediate—a synthesis that typically requires 3–5 synthetic steps and 2–4 weeks of lead time when performed de novo.

Quote Request

Request a Quote for 5-(3-fluoro-4-methoxyphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.